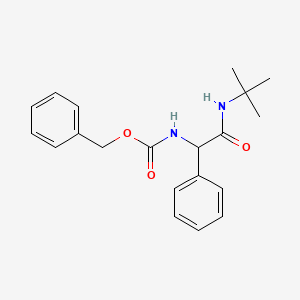

N-Cbz-N'-tert-butyl-DL-phenylglycinamide

Descripción general

Descripción

N-Cbz-N'-tert-butyl-DL-phenylglycinamide (N-Cbz-N-Boc-Phe-Gly) is an important synthetic molecule used in a variety of scientific research applications. It is an amide derivative of phenylglycine, a naturally occurring amino acid. N-Cbz-N-Boc-Phe-Gly is a versatile molecule that has been used in a variety of research applications, including as a substrate for enzymatic reactions, as a building block for peptide synthesis, and as a ligand for protein-ligand interactions.

Aplicaciones Científicas De Investigación

Neuroprotective Potential of Derivative Compounds

Research has demonstrated the neuroprotective effects of certain compounds derived from N-Cbz-N'-tert-butyl-DL-phenylglycinamide, highlighting their potential in treating neurological disorders. These derivatives have shown significant promise in promoting better outcomes post-stroke and exerting multifaceted actions against oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. Such findings underscore the potential of this compound derivatives as groundbreaking therapeutic agents for various neurological conditions, including stroke management (Abdoulaye & Guo, 2016).

Advances in Consolidated Bioprocessing

In the context of industrial biotechnology, studies have explored the applications of derivatives of this compound in consolidated bioprocessing (CBP). This innovative approach involves the conversion of lignocellulose into desired products in a single step without added enzymes, presenting a sustainable and efficient method for biofuel production. Recent advancements in genetic engineering and organism development for CBP have opened new avenues for utilizing this compound derivatives to enhance the bioconversion process (Olson et al., 2012).

Environmental and Health Impacts of Analogous Compounds

The environmental persistence and potential health impacts of carbamazepine, a compound structurally related to this compound, have been extensively studied. Carbamazepine has been identified as an anthropogenic marker in water bodies, highlighting concerns regarding its effects on human health and ecosystems. Research into similar compounds underscores the importance of monitoring and mitigating the environmental presence of these substances to prevent adverse ecological and health outcomes (Hai et al., 2018).

Potential in Cannabis-Based Therapeutics

The pharmacological landscape of cannabis research has expanded to explore the therapeutic potential of cannabinoids and terpenoids, with implications for compounds like this compound. Studies on cannabinoids such as CBD and THC, along with terpenoids like pinene and linalool, have revealed their anti-inflammatory, neuroprotective, and anxiolytic effects. This research opens up potential avenues for the development of novel therapeutics based on the pharmacological profiles of compounds related to this compound (Russo, 2011).

Propiedades

IUPAC Name |

benzyl N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-20(2,3)22-18(23)17(16-12-8-5-9-13-16)21-19(24)25-14-15-10-6-4-7-11-15/h4-13,17H,14H2,1-3H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKHVRLRILOSOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)

![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)

![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)